2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride
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Overview
Description
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride is a chemical compound with the molecular formula C7H9FN2O3S and a molecular weight of 220.22 g/mol . It is known for its unique structure, which includes a methoxypyrazine ring and an ethanesulfonyl fluoride group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride typically involves multiple steps, starting with the preparation of the methoxypyrazine ring followed by the introduction of the ethanesulfonyl fluoride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Methoxypyrazine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the methoxypyrazine ring.
Introduction of Ethanesulfonyl Fluoride Group: The ethanesulfonyl fluoride group is introduced through a reaction with ethanesulfonyl chloride and a fluoride source under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride has a wide range of scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the modification or inhibition of enzyme activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl fluoride can be compared with other similar compounds, such as:
2-(5-Methoxypyrazin-2-yl)ethanesulfonyl chloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-(5-Methoxypyrazin-2-yl)ethanesulfonic acid: This compound is the hydrolysis product of the sulfonyl fluoride group and contains a sulfonic acid group.
2-(5-Methoxypyrazin-2-yl)ethanesulfonamide: This compound contains a sulfonamide group instead of a sulfonyl fluoride group.
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2-(5-methoxypyrazin-2-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O3S/c1-13-7-5-9-6(4-10-7)2-3-14(8,11)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKBUSPOQTYRRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2355529-30-3 |
Source
|
Record name | 2-(5-methoxypyrazin-2-yl)ethane-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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